Halistanol sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

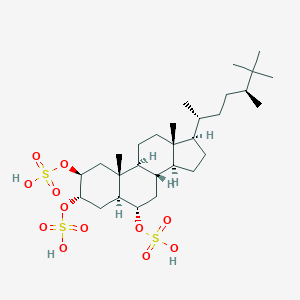

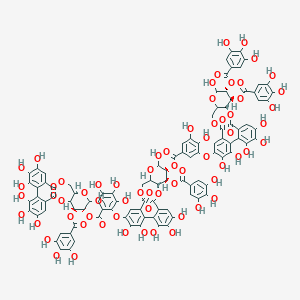

Halistanol sulfate is a natural product that is isolated from marine sponges. It has shown promising results in various scientific studies due to its potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial and Antibiofilm Properties

Halistanol sulfate A, isolated from the sponge Petromica ciocalyptoides, exhibits potent antimicrobial activity against Streptococcus mutans, the primary etiological agent of human dental caries. It inhibits biofilm formation and reduces biofilm-associated gene expression in planktonic cells, indicating its potential as a scaffold for drug development in antibiofilm therapy against S. mutans (Lima et al., 2014).

SIRT1-3 Inhibitory Activity

Halistanol sulfates I and J, derived from a marine sponge Halichondria sp., have been identified as inhibitors of SIRT 1-3, a group of enzymes involved in various cellular processes. These compounds show inhibitory activity with varying IC50 ranges, suggesting their potential use in targeting these enzymes for therapeutic purposes (Nakamura et al., 2017).

Anti-HSV-1 Activity

Halistanol sulfate and Halistanol sulfate C, isolated from the marine sponge Petromica citrina, have shown inhibitory effects on the replication of the Herpes Simplex Virus type 1 (HSV-1). Their anti-HSV-1 activity is mediated by inhibiting virus attachment and penetration into host cells, virucidal effects on virus particles, and impairment in levels of HSV-1 proteins (Guimarães et al., 2013).

Inhibition of CDK4/Cyclin D1 Complexation

Halistanol sulfate, isolated from a marine sponge of the genus Aka, has been found to inhibit CDK4/cyclin D1 complexation, which is a crucial interaction in cell cycle regulation and cancer development (Mukku et al., 2003).

P2Y12 Inhibition

Halistanol sulfate has been identified as a P2Y12 inhibitor, a receptor involved in platelet aggregation, highlighting its potential application in thrombotic diseases. This finding was made during a study of compounds from a marine sponge Topsentia sp. (Yang et al., 2003).

Antibacterial Activity Against Resistant Bacteria

Halistanol sulfate and related compounds have shown significant antibacterial activity against Gram-positive bacteria, including antibiotic-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This activity, coupled with anti-inflammatory properties, indicates potential for treating infections by resistant bacteria (Constantino et al., 2018).

Propriétés

Numéro CAS |

103065-20-9 |

|---|---|

Nom du produit |

Halistanol sulfate |

Formule moléculaire |

C29H52O12S3 |

Poids moléculaire |

688.9 g/mol |

Nom IUPAC |

[(2S,3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3-disulfooxy-17-[(2R,5S)-5,6,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H52O12S3/c1-17(8-9-18(2)27(3,4)5)20-10-11-21-19-14-24(39-42(30,31)32)23-15-25(40-43(33,34)35)26(41-44(36,37)38)16-29(23,7)22(19)12-13-28(20,21)6/h17-26H,8-16H2,1-7H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)/t17-,18+,19+,20-,21+,22+,23-,24+,25+,26+,28-,29-/m1/s1 |

Clé InChI |

UYXOPBYFUWYADH-APJFPIMXSA-N |

SMILES isomérique |

C[C@H](CC[C@H](C)C(C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

SMILES |

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

SMILES canonique |

CC(CCC(C)C(C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)OS(=O)(=O)O)C |

Synonymes |

halistanol sulfate halistanol trisulfate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)